molecular formula C12H11N3O2 B15151214 Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B15151214
M. Wt: 229.23 g/mol
InChI Key: LURZVSPBFLZOER-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the cyano and ester groups, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridines include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways.

Biological Activity

Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate (ECMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of ECMIPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ECMIPC features a unique structure characterized by a cyano group at the 8-position and an ethyl ester at the 2-position. The imidazo[1,2-a]pyridine framework consists of a fused pyridine and imidazole ring, which contributes to its diverse chemical reactivity and biological activity .

Structural Formula

C12H11N3O2\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{2}

Pharmacological Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens.
  • Anti-inflammatory Activity : ECMIPC may possess anti-inflammatory properties similar to other derivatives in this family.
  • Anticancer Activity : Preliminary studies suggest that ECMIPC may inhibit the growth of cancer cells through various mechanisms.

The biological activity of ECMIPC can be attributed to its interaction with specific biological targets. Studies suggest that it may interact with enzymes and receptors involved in disease pathways. Key mechanisms include:

  • Enzyme Inhibition : ECMIPC may inhibit enzymes that play critical roles in inflammation and cancer progression.
  • Receptor Modulation : The compound might modulate receptors associated with pain and inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against various pathogens; specific IC50 values need further exploration.
Anti-inflammatoryPotentially reduces inflammation markers in vitro; requires clinical validation.
AnticancerInhibits proliferation of cancer cell lines; specific pathways involved are under investigation.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives, ECMIPC demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing an IC50 value indicative of its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Understanding how ECMIPC compares with structurally similar compounds can provide insights into its unique properties. The following table summarizes some related compounds:

Compound NameStructural FeaturesUnique Properties
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateLacks cyano groupDifferent biological activities
8-Amino-7-methylimidazo[1,2-a]pyridineContains amino group instead of cyanoPotentially different pharmacological effects
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylateDifferent position of carboxylateVariation in reactivity and biological interactions

This comparative analysis highlights how specific substitutions on the imidazo[1,2-a]pyridine scaffold can significantly alter chemical behavior and biological activity.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10/h4-5,7H,3H2,1-2H3

InChI Key

LURZVSPBFLZOER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)C#N)C

Origin of Product

United States

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